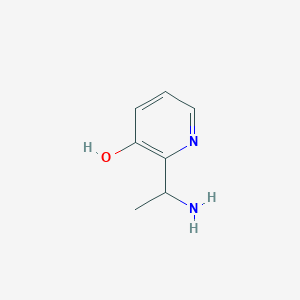

2-(1-Aminoethyl)-3-pyridinol

描述

2-(1-Aminoethyl)-3-pyridinol is a pyridine derivative featuring a hydroxyl group at the 3-position and a 1-aminoethyl substituent at the 2-position of the pyridine ring. The hydroxyl and aminoethyl groups confer unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical applications. For instance, 3-pyridinol derivatives are known intermediates in drug synthesis, while aminoethyl-substituted pyridines exhibit bioactivity in enzyme inhibition and antimicrobial contexts .

属性

分子式 |

C7H10N2O |

|---|---|

分子量 |

138.17 g/mol |

IUPAC 名称 |

2-(1-aminoethyl)pyridin-3-ol |

InChI |

InChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3 |

InChI 键 |

WQORLOPUNCDUFQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=C(C=CC=N1)O)N |

产品来源 |

United States |

准备方法

Preparation Methods of 2-(1-Aminoethyl)-3-pyridinol

The synthesis of this compound generally involves two key transformations:

- Introduction of the aminoethyl group at the 2-position of the pyridine ring.

- Hydroxylation at the 3-position to yield the pyridinol moiety.

Several synthetic strategies have been reported, including catalytic hydrogenation of hydrazino intermediates, nucleophilic aromatic substitution (S_NAr) on halopyridines, and multicomponent reactions involving enaminones.

Catalytic Hydrogenation of Hydrazino Intermediates

A patented method describes a mild and efficient two-step synthesis of 2-aminopyridine derivatives, which can be adapted for this compound preparation. The process involves:

- Step 1: Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.

- Step 2: Catalytic hydrogenation of the hydrazino intermediate using Raney nickel catalyst in C1-C4 alkyl alcohol solvents (e.g., methanol, ethanol) to yield the 2-amino derivative.

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, etc. | 3 to 40-fold weight excess |

| Catalyst | Raney nickel | 2 to 15 equivalents based on substrate |

| Temperature | 10 to 35 °C | Preferably 15 to 25 °C |

| Reaction Time | 10 to 30 hours | Preferably 10 to 24 hours |

This method provides high purity products under mild conditions, avoiding high temperature and pressure typically required in aqueous ammonia amination methods.

Nucleophilic Aromatic Substitution (S_NAr) on 2-Halopyridinium Salts

A recent synthetic innovation involves the use of bench-stable 2-halopyridinium ketene hemiaminals as reagents for the synthesis of 2-aminopyridine derivatives. This approach uses mild S_NAr reactions with amine nucleophiles under ambient or mild heating conditions without transition metal catalysts.

- Reaction of 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate with primary or secondary amines.

- The N-(1-ethoxyvinyl) group acts as both a leaving group and a protecting group, removable under acidic or thermal conditions.

- The reaction proceeds efficiently at room temperature or mild heat (up to 40 °C).

- Solvent screening identified dichloromethane and several nonpolar solvents as suitable media.

Representative Reaction Conditions and Yields:

| Entry | Amine Nucleophile | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzylamine derivatives | 25-40 | 70-95 | High compatibility with substituents |

| 2 | Sterically hindered amines | 40 | Moderate | Reaction slower but successful |

| 3 | Heterocyclic amines | 25-40 | Moderate to high | Includes morpholine, indole, pyridine |

This method allows for the synthesis of 2-aminopyridine scaffolds including this compound analogs, with operational simplicity and high efficiency.

Multicomponent One-Pot Reactions Using Enaminones

An alternative route to 2-aminopyridine derivatives involves multicomponent reactions (MCR) under solvent-free conditions, using enaminones as key intermediates.

- Condensation of methyl ketones with dimethylformamide dimethyl acetal (DMFDMA) to form enaminones.

- Reaction of enaminones with malononitrile and primary amines at elevated temperatures (40–80 °C) for several hours.

- The reaction proceeds via cyclization to yield 2-amino-3-cyanopyridine derivatives, which can be further converted to 3-pyridinol derivatives through hydrolysis.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 49 |

| 4 | 80 | 3 | 75 |

| Entry | R Group | Product Yield (%) |

|---|---|---|

| 1 | Phenyl | 86 |

| 2 | 4-Methoxyphenyl | 70-80 |

This method offers a fast, clean, and versatile approach to 2-aminopyridine derivatives, potentially adaptable for this compound synthesis.

Hydroxylation and Purification of 2-Amino-3-pyridinol

Specific preparation of 2-amino-3-hydroxypyridine (a close analog of this compound) has been reported involving:

- Chlorination of furfural in aqueous solution to open the ring.

- Acid-base adjustments and ammonium sulfamate treatment to form 2-amino-3-hydroxypyridine sulfonate.

- Subsequent heating and pH adjustment to isolate 2-amino-3-hydroxypyridine with high purity (99.9%) and yield (~70%).

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination and ring-opening | 0-8 °C, controlled chlorine addition | N/A | N/A |

| Sulfonate formation | 5-10 °C, 4 h reaction | N/A | N/A |

| Final isolation | Heating at 85-90 °C, pH 8-9 | 70.5 | 99.9 |

This method provides a robust route to the hydroxylated pyridine core, which can be further functionalized to this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation of Hydrazino Intermediates | Hydrazine monohydrate, Raney nickel, C1-C4 alcohols, 15-25 °C | Mild conditions, high purity | Requires multi-step synthesis | Not specified |

| S_NAr on 2-Halopyridinium Salts | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate, amines, RT-40 °C | Operationally simple, catalyst-free | New method, limited bioactivity data | 70-95 |

| Multicomponent One-Pot Reaction | Enaminones, malononitrile, primary amines, 40-80 °C, solvent-free | Fast, clean, versatile | Requires elevated temperature | 20-86 |

| Hydroxylation via Furfural Route | Chlorine, ammonium sulfamate, acid/base, 85-90 °C | High purity hydroxypyridine | Multi-step, specific to hydroxylation | ~70 |

化学反应分析

Types of Reactions

2-(1-Aminoethyl)-3-pyridinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(1-Aminoethyl)-3-pyridone.

Reduction: Formation of 2-(1-Aminoethyl)-3-pyridinolamine.

Substitution: Formation of various substituted pyridines depending on the reagent used.

科学研究应用

2-(1-Aminoethyl)-3-pyridinol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用机制

The mechanism of action of 2-(1-Aminoethyl)-3-pyridinol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

相似化合物的比较

Structural and Functional Group Comparisons

The table below compares 2-(1-Aminoethyl)-3-pyridinol with structurally related pyridine derivatives:

Key Observations:

- Bioactivity: Aminoethyl-substituted pyridines (e.g., 2-(2-aminoethyl)pyridine) are used in metal coordination and enzyme inhibition studies, suggesting that this compound may exhibit similar interactions .

- Synthetic Complexity: Multi-component reactions (MCRs) described for pyridine derivatives (e.g., ) could be adapted for synthesizing this compound, though steric hindrance from the aminoethyl group may require optimization .

Physicochemical Properties

While direct data on this compound are unavailable, inferences can be drawn from analogs:

- Solubility: The hydroxyl group likely increases water solubility compared to non-polar derivatives like 3-acetylpyridine (Log Kow = 0.35) .

- Stability: Tert-butyl-protected aminoethylpyridines (e.g., ) decompose under strong oxidizers, suggesting similar reactivity for the unprotected amine in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。